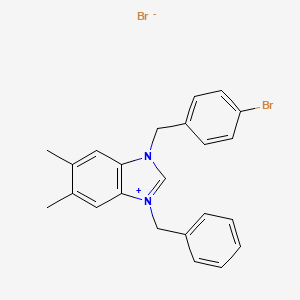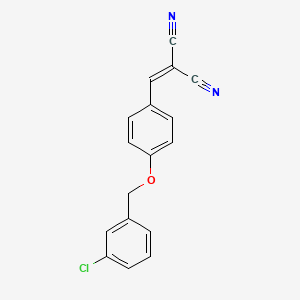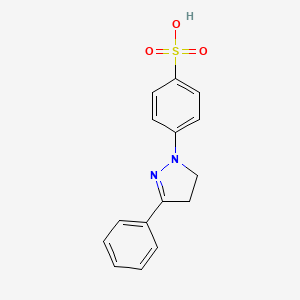
1,4,5,8-Tetramethylbiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetramethylbiphenylene is an organic compound with the molecular formula C16H16 It is a derivative of biphenylene, where four methyl groups are substituted at the 1, 4, 5, and 8 positions of the biphenylene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetramethylbiphenylene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4,5,8-tetramethyl-2,3-dihydro-1H-cyclopenta[b]naphthalene with a suitable oxidizing agent can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as Friedel-Crafts alkylation, cyclization, and oxidation reactions. The choice of reagents, catalysts, and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetramethylbiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenylene ring system into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenylene framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetramethylquinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,4,5,8-Tetramethylbiphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of biphenylene compounds are being explored for their potential biological activities.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetramethylbiphenylene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in applications such as organic electronics and photovoltaics. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used.
Comparison with Similar Compounds
1,4,5,8-Tetramethylbiphenylene can be compared with other similar compounds, such as:
1,4,5,8-Tetramethylnaphthalene: This compound has a similar methyl-substituted structure but lacks the biphenylene ring system.
1,4,5,8-Tetraethynylnaphthalene: This derivative has ethynyl groups instead of methyl groups, leading to different chemical and physical properties.
1,4,5,8-Naphthalene Tetracarboxylic Dianhydride: This compound has carboxylic acid groups, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it valuable for various research and industrial applications.
Properties
CAS No. |
63548-78-7 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1,4,5,8-tetramethylbiphenylene |
InChI |
InChI=1S/C16H16/c1-9-5-6-10(2)14-13(9)15-11(3)7-8-12(4)16(14)15/h5-8H,1-4H3 |
InChI Key |
SFBSYFAUEFHVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=C3C(=CC=C(C3=C12)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)
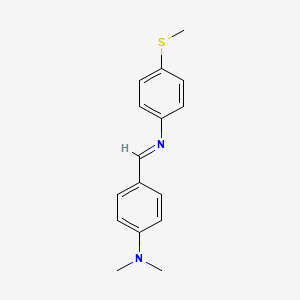
![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)

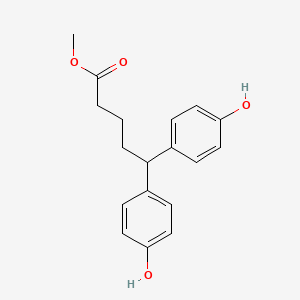
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)

